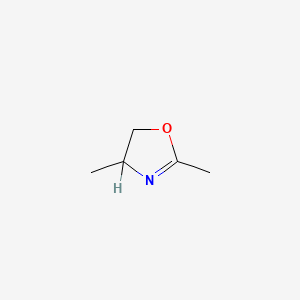

2,4-Dimethyl-4,5-dihydro-1,3-oxazole

Description

Historical Context and Evolution of Oxazoline (B21484) Ring Systems in Organic Chemistry

The oxazoline ring system, a five-membered heterocyclic motif, was first prepared in 1884. scilit.com For many decades following its discovery, its synthetic utility was not widely explored. However, in the 1970s, the oxazoline group began to be recognized for its considerable potential in the synthesis of various functionalized organic compounds. scilit.comresearchgate.net This resurgence of interest transformed the oxazoline ring from a chemical curiosity into a versatile tool in modern organic chemistry.

Initially, research focused on the fundamental synthesis and reactivity of the ring. A significant evolution in oxazoline chemistry was the development of chiral oxazolines, which became powerful auxiliaries in asymmetric synthesis. researchgate.net Derived from readily available and optically pure amino acids, these chiral oxazolines allow for the synthesis of a wide range of chiral molecules with high enantioselectivity. researchgate.netwikipedia.org The inertness of the oxazoline ring to common reagents like Grignard reagents, lithium aluminum hydride, and mild acids or bases also established its utility as a robust protecting group for carboxylic acids. researchgate.net More recent developments have expanded their application into materials science, where they serve as monomers for the production of polymers, and in organometallic chemistry as effective ligands for catalysis. researchgate.netwikipedia.org

Fundamental Principles of 4,5-Dihydro-1,3-oxazole Ring Chemistry

The compound 2,4-Dimethyl-4,5-dihydro-1,3-oxazole belongs to the family of 4,5-dihydro-1,3-oxazoles, commonly referred to as 2-oxazolines. Oxazolines are five-membered heterocyclic compounds containing both an oxygen and a nitrogen atom. ontosight.ai They are unsaturated analogues of oxazolidines. wikipedia.org

Three structural isomers of oxazoline are possible, distinguished by the position of the double bond: 2-oxazoline, 3-oxazoline, and 4-oxazoline. wikipedia.org Of these, 2-oxazolines are the most common and synthetically important. wikipedia.org The fundamental structure of a 4,5-dihydro-1,3-oxazole consists of a five-membered ring with a double bond between the carbon at position 2 and the nitrogen at position 3.

The synthesis of 2-oxazoline rings is a well-established process, typically achieved through the cyclization of a 2-amino alcohol with a functional group such as a carboxylic acid, nitrile, or aldehyde. wikipedia.org The use of chiral 2-amino alcohols, often derived from the reduction of natural amino acids, is a common strategy for producing chiral oxazolines that are invaluable in asymmetric catalysis. wikipedia.org The nitrogen atom in the ring acts as a moderately hard donor, making oxazolines effective ligands for various metal catalysts. wikipedia.org

Overview of Research Significance pertaining to this compound and its Derivatives

This compound, with the chemical formula C₅H₉NO, is a specific member of the dihydrooxazole family. chemsynthesis.comnih.gov While this particular compound is not as extensively documented in catalytic applications as more complex chiral derivatives, its structure represents the core scaffold that gives the broader class of compounds its utility.

The research significance of dihydrooxazoles, and by extension derivatives of this compound, is multifaceted:

Asymmetric Catalysis : Chiral oxazoline-containing ligands are paramount in asymmetric catalysis. The stereocenter, typically adjacent to the coordinating nitrogen atom, can effectively influence the selectivity of reactions at a metal center. wikipedia.org

Protecting Groups : The stability of the oxazoline ring under various reaction conditions makes it an excellent protecting group for carboxylic acids. researchgate.netresearchgate.net

Synthetic Intermediates : The oxazoline ring can be manipulated to synthesize a variety of other functional groups, including aldehydes, ketones, and amino acids. researchgate.net

Multicomponent Reactions : Dihydrooxazole derivatives have been utilized in multicomponent reactions to rapidly assemble complex molecular architectures. For instance, they can act as nucleophiles in reactions with base-generated o-quinone methides. acs.org

The substitution pattern of this compound, with methyl groups at positions 2 and 4, influences its steric and electronic properties, which in turn dictates its reactivity and potential applications as a ligand or synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6159-23-5 |

| Canonical SMILES | CC1COC(=N1)C |

| InChI Key | BEQDKWKSUMQVMX-UHFFFAOYSA-N |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

Data sourced from PubChem. nih.gov

Table 2: General Applications of the 4,5-Dihydro-1,3-oxazole Ring System

| Application Area | Description | Key Features |

| Asymmetric Synthesis | Used as chiral auxiliaries or as part of chiral ligands for metal-catalyzed reactions. | Facile synthesis from chiral amino alcohols; effective stereochemical control. researchgate.netwikipedia.org |

| Protecting Groups | Protects carboxylic acid functionality during various chemical transformations. | Stable to nucleophiles (e.g., Grignard reagents) and reducing agents (e.g., LiAlH₄). researchgate.net |

| Organometallic Chemistry | Serve as N-donor ligands in a wide range of catalytic processes. | Can influence reaction selectivity and efficiency at the metal center. researchgate.net |

| Polymer Science | Act as monomers in the synthesis of poly(2-oxazolines). | Allows for the creation of polymers with diverse properties and applications. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQDKWKSUMQVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977176 | |

| Record name | 2,4-Dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-23-5 | |

| Record name | 2,4-Dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethyl 4,5 Dihydro 1,3 Oxazole and Its Derivatives

Classical Cyclization and Condensation Approaches

Traditional methods for synthesizing 2-oxazolines typically involve the formation of an amide intermediate followed by a cyclization step, often requiring dehydrating agents or catalysts.

Cyclocondensation of β-Amino Alcohols with Carboxylic Acids and Esters

The direct condensation of β-amino alcohols with carboxylic acids or their ester derivatives is a fundamental approach to forming 2-oxazolines. mdpi.comwmich.edu This method generally requires high temperatures and the removal of water to drive the reaction to completion. The initial step involves the formation of an N-acylamino alcohol intermediate, which then undergoes cyclization. The use of various catalysts can facilitate this transformation under milder conditions. For instance, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for the aminolysis of epoxides to form β-amino alcohols, which are key precursors for oxazoline (B21484) synthesis. wmich.edu

The reaction can also be performed directly from carboxylic acids and amino alcohols. However, these condensation methods can suffer from poor reactivity, especially with sterically hindered or electron-deficient reactants, and may have low tolerance for certain functional groups due to the often harsh acidic conditions and high temperatures required. wmich.edu

Table 1: Catalysts and Conditions for β-Amino Alcohol Reactions

| Catalyst/Reagent | Substrates | Conditions | Outcome |

| Zinc(II) perchlorate hexahydrate | Epoxides, Amines | Solvent-free | High yields of β-amino alcohols |

| Triflic Acid (TfOH) | Carboxylic Acids, Amino Alcohols | 1,2-dichloroethane (DCE), 80°C | One-pot synthesis of 2-oxazolines mdpi.com |

| Natural Kaolinitic Clay | Isatoic Anhydride (B1165640), 2-Aminoalcohols | - | Moderate yields of 2-(o-aminophenyl)oxazolines rsc.org |

Dehydrative Cyclization of N-Acylamino Alcohols

A widely used and robust method for producing 2-oxazolines is the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This two-step approach first involves the acylation of a β-amino alcohol to form the corresponding N-acylamino alcohol. The subsequent, and crucial, step is the intramolecular cyclization, which requires a dehydrating agent or catalyst to eliminate water.

A variety of stoichiometric reagents have been employed for this purpose, including triflic acid (TfOH), which effectively promotes the reaction, yielding water as the only byproduct. mdpi.com The use of TfOH has been shown to be effective and tolerant of various functional groups. Mechanistic studies suggest that the reaction can proceed through different pathways, potentially leading to either retention or inversion of stereochemistry at the hydroxyl-bearing carbon, depending on whether the amide carbonyl or the hydroxyl group is activated by the acid. mdpi.com

Reactions Involving Substituted Hydrazides and Carbonyl Derivatives

The reaction of hydrazides, particularly carbohydrazides or benzohydrazides, with carbonyl compounds is a common route for synthesizing various nitrogen-containing heterocycles. This chemistry is primarily utilized for the formation of 1,3,4-oxadiazoles, which are structurally related to oxazoles. For instance, 2,5-disubstituted-1,3,4-oxadiazoles can be prepared by reacting substituted dithioesters with aromatic benzohydrazides in the presence of a mild base.

While this pathway is highly efficient for oxadiazole synthesis, its application for the direct synthesis of the 2,4-disubstituted-4,5-dihydro-1,3-oxazole ring system is less common. The reaction of hydrazide-hydrazone derivatives with various reagents typically leads to other heterocyclic systems like coumarins, pyridines, and thiazoles. nih.gov

Synthesis from Isatoic Anhydride and Amino Alcohols

A specific method for preparing 2-(o-aminophenyl)oxazolines involves the reaction of isatoic anhydride with 2-aminoalcohols. rsc.org This reaction provides a direct route to oxazolines bearing an aminophenyl substituent at the 2-position. The process can be catalyzed by natural kaolinitic clay, presenting an environmentally safer procedure. rsc.org The reaction proceeds in moderate yield and has been successfully applied to the synthesis of a series of chiral derivatives using optically pure amino alcohols. rsc.org The mechanism involves the opening of the anhydride ring by the amino group of the amino alcohol, followed by cyclization to form the oxazoline ring with the concurrent release of carbon dioxide.

Modern and Green Synthetic Protocols

Contemporary synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. One-pot reactions and sequential catalytic cycles are at the forefront of these efforts.

One-Pot Synthesis Strategies and Sequential Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. Several such strategies have been developed for 2-oxazoline synthesis.

A notable example is the one-pot synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols, bypassing the need to isolate the intermediate N-(2-hydroxyethyl)amide. mdpi.com This has been achieved using triflic acid (TfOH) to promote the final cyclization step in a tandem sequence. mdpi.com Another approach involves a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides, which unexpectedly yields 2,4,5-trisubstituted oxazoles in a one-pot fashion under mild, catalyst-free conditions.

Furthermore, methods have been developed that combine different catalytic reactions in a sequence. For example, a one-pot oxazole (B20620) synthesis followed by a Suzuki–Miyaura coupling sequence has been used to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. These modern protocols often provide higher yields and greater molecular diversity with reduced environmental impact compared to classical methods.

Table 2: Modern One-Pot Synthetic Approaches to Oxazoles/Oxazolines

| Method | Starting Materials | Key Reagents/Catalysts | Products |

| One-pot Amidation/Cyclization | Carboxylic acids, Amino alcohols | Triflic acid (TfOH) | 2-Substituted-2-oxazolines mdpi.com |

| Tandem Aza-Wittig/Michael/Isomerization | Vinyliminophosphorane, Acyl chlorides | None (thermal) | 2,4,5-Trisubstituted oxazoles |

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Carboxylic acids, Amino acids, Boronic acids | DMT-MM, Ni-catalyst | 2,4,5-Trisubstituted oxazoles |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the formation of the dihydrooxazole ring is no exception. This technology significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.govtandfonline.com The synthesis of 2-oxazolines, also known as 4,5-dihydro-1,3-oxazoles, benefits greatly from microwave irradiation, which facilitates the rapid, high-temperature conditions needed for dehydrative cyclization. nih.gov

One efficient approach involves the direct condensation of carboxylic acids with amino alcohols. nih.gov For instance, reacting a carboxylic acid with an excess of an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) at elevated temperatures (e.g., 170 °C) under open-vessel microwave conditions can produce 2,4,4-trisubstituted dihydrooxazoles in moderate to excellent yields. nih.gov This method avoids the need for separate coupling and dehydrating reagents. nih.gov

Another prominent microwave-assisted strategy employs dehydrating agents such as polyphosphoric acid (PPA) esters to promote the cyclization of ω-amido alcohols. organic-chemistry.orgacs.org This method is notable for proceeding without metals, catalysts, or other additives, achieving high yields in very short reaction times. organic-chemistry.orgacs.org For example, 2-aryl-2-oxazolines have been synthesized in yields up to 95% using ethyl polyphosphate (PPE) in chloroform (B151607) under microwave irradiation. organic-chemistry.org The mechanism is believed to follow an SN2-like pathway, where the PPA ester activates the hydroxyl group of the amido alcohol, facilitating intramolecular cyclization. organic-chemistry.org

The table below summarizes representative findings in microwave-assisted dihydrooxazole synthesis.

Table 1: Examples of Microwave-Assisted Synthesis of Dihydrooxazoles

| Reactants | Reagent/Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|

| Carboxylic Acids + 2-Amino-2-methyl-1-propanol | Excess amino alcohol, 170 °C, 15-40 min | 2-Substituted-4,4-dimethyl-4,5-dihydro-1,3-oxazoles | 73-90% | nih.gov |

| N-Benzoylaminoethanol | Ethyl polyphosphate (PPE)/CHCl₃, MW | 2-Phenyl-4,5-dihydro-1,3-oxazole | High to Excellent | organic-chemistry.orgacs.org |

| Alkyl/Aryl Nitriles + 2,2-Dimethyl-ethanol amine | Lewis Acid Catalyst, MW | 2-Substituted-4,4-dimethyl-4,5-dihydro-1,3-oxazoles | High | nih.gov |

| Aryl Aldehydes + TosMIC | K₃PO₄ (2 equiv), Isopropanol, MW, 350W | 5-Substituted-oxazoles | High | acs.org |

| Aryl Aldehydes + TosMIC | K₃PO₄ (1 equiv), Isopropanol, MW, 280W | 4,5-Disubstituted-dihydrooxazoles | 94% | acs.org |

Metal-Catalyzed Cyclization Reactions (e.g., Cu, Ni, Pd, Au-catalyzed processes)

Metal catalysts offer a versatile and efficient platform for the synthesis of dihydrooxazoles, often operating under mild conditions with high functional group tolerance. Catalysts based on copper, palladium, and gold are particularly prominent in these cyclization reactions.

Copper-Catalyzed Synthesis: Copper catalysis is frequently used for the reaction of nitriles with aminoalcohols to form 2-substituted dihydrooxazoles. organic-chemistry.orgacs.org Copper(I) N-heterocyclic carbene (NHC) complexes, such as [Cu(Cl)(IPr)], have proven to be active catalysts for this transformation. acs.org These reactions can be performed under solvent-free conditions using only a substoichiometric amount of a base like sodium acetate (B1210297), making the process more atom-economical and less wasteful than traditional methods that require large excesses of reactants. acs.org A proposed mechanism involves the coordination of the aminoalcohol to the copper catalyst, followed by nucleophilic attack on the nitrile, and subsequent cyclization. researchgate.netresearchgate.net Another copper-catalyzed approach involves a carboarylation-ring-closure strategy, reacting propargylamides with diaryliodonium salts to create dihydrooxazole derivatives with exocyclic double bonds. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in functionalizing pre-formed dihydrooxazole rings, particularly at the C2 position. acs.orgnih.gov A direct C-H functionalization protocol allows for the coupling of various aryl or heteroaryl halides with chiral oxazolines. acs.orgnih.govfigshare.com Using a palladium acetate catalyst with a diphosphine ligand like dppe (1,2-bis(diphenylphosphino)ethane), a chiral oxazoline unit can be installed onto a variety of rings, providing a direct route to complex chiral ligands. acs.orgnih.gov This method is robust and has been demonstrated on a gram scale. acs.org Palladium complexes containing oxazoline ligands have also been synthesized and studied for their catalytic properties in other reactions, such as the oxidation of dyes. beilstein-journals.org

Gold-Catalyzed Synthesis: Gold catalysts, typically gold(I) complexes, are effective in promoting the cyclization of substrates containing alkyne functionalities. organic-chemistry.org For example, propargylic amides can be transformed into the corresponding alkylideneoxazolines using a gold(I) catalyst. organic-chemistry.org Gold catalysis has also been employed in the regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles to produce fully substituted oxazoles under mild, room temperature conditions. nih.gov Kinetic studies have shown that the presence of water can, in some cases, accelerate homogeneous gold-catalyzed reactions that involve proton transfer steps. researchgate.net

Nickel-Catalyzed Synthesis: While less common for the primary ring formation, nickel catalysts are used in subsequent functionalization steps. For instance, a 2,4,5-trisubstituted oxazole can be produced via a Suzuki-Miyaura coupling reaction between a suitable brominated oxazole derivative and a boronic acid in the presence of a nickel catalyst. ijpsonline.com

Table 2: Comparison of Metal-Catalyzed Syntheses of Dihydrooxazoles and Derivatives

| Metal Catalyst | Typical Reaction | Substrates | Key Features | Ref |

|---|---|---|---|---|

| Copper (Cu) | Cyclization | Nitriles + Aminoalcohols | Mild, solvent-free conditions possible; NHC ligands are effective. | acs.orgresearchgate.net |

| Palladium (Pd) | C-H Heteroarylation | Chiral Oxazolines + Aryl/Heteroaryl Halides | Direct functionalization of the C2 position; creates complex chiral ligands. | acs.orgnih.gov |

| Gold (Au) | Cycloisomerization | Propargylic Amides | Forms alkylideneoxazolines; mild reaction conditions. | organic-chemistry.orgnih.gov |

| Nickel (Ni) | Cross-Coupling | Substituted Oxazole + Boronic Acid | Used for further functionalization (e.g., Suzuki coupling). | ijpsonline.com |

Organocatalytic Approaches to Dihydrooxazole Formation

Organocatalysis provides a metal-free alternative for dihydrooxazole synthesis, avoiding potential metal contamination in the final products. These methods often rely on the activation of substrates by small organic molecules.

A powerful organocatalytic method is the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by a strong Brønsted acid like triflic acid (TfOH). mdpi.com This reaction proceeds efficiently, tolerates a wide range of functional groups, and generates water as the only byproduct. mdpi.com The reaction mechanism is proposed to involve protonation and activation of the hydroxyl group, making it a good leaving group for the subsequent intramolecular nucleophilic attack by the amide oxygen. mdpi.com

Biomimetic cyclization can be promoted by organocatalysts such as 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived catalysts. organic-chemistry.org These catalysts facilitate the metal-free cyclization of N-(2-hydroxyethyl)amides to the corresponding 2-oxazolines in very good yields with high functional-group tolerance. organic-chemistry.org

Formal [3+2] cycloaddition reactions represent another key organocatalytic strategy. The reaction between unactivated ketones and isocyanoacetate esters can be catalyzed by a bifunctional Brønsted base–squaramide organocatalyst, often in synergy with a Lewis acid like Ag⁺, to yield chiral dihydrooxazoles bearing a quaternary stereocenter. rsc.orgrsc.org

Stereoselective Synthesis of Chiral Dihydrooxazole Derivatives

The synthesis of chiral dihydrooxazoles is of paramount importance due to their extensive use as ligands in asymmetric catalysis and as building blocks for natural products and pharmaceuticals. rsc.orgmdpi.comwikipedia.org

Strategies for Introducing and Controlling Stereogenic Centers

The most common and straightforward strategy for introducing chirality into the dihydrooxazole ring is to use enantiomerically pure starting materials. wikipedia.org Chiral β-amino alcohols, which are readily and inexpensively prepared by the reduction of natural or unnatural α-amino acids, are the most frequently used precursors. wikipedia.org The stereogenic center from the amino alcohol is directly incorporated into the dihydrooxazole ring, typically at the C4 position.

The stereochemical outcome of the cyclization reaction is highly dependent on the mechanism. For instance, in the triflic acid-promoted dehydrative cyclization of an enantiopure N-(2-hydroxyethyl)amide, the reaction proceeds with inversion of stereochemistry at the carbinol center. mdpi.com This indicates that the reaction follows an SN2 pathway where the alcohol is activated as a leaving group. mdpi.com Conversely, other cyclization methods may proceed with retention of configuration.

The creation of more complex stereochemical arrangements, such as quaternary stereocenters at the C5 position, can be achieved through catalytic asymmetric reactions, for example, by reacting isocyanoacetates with ketones. rsc.orgrsc.org

Diastereoselective and Enantioselective Induction Techniques in Dihydrooxazole Formation

Both diastereoselective and enantioselective methods have been developed to afford precise control over the stereochemistry of dihydrooxazole derivatives.

Enantioselective Techniques: Enantioselectivity is often achieved by employing a chiral catalyst that can differentiate between two enantiotopic faces or groups of a prochiral substrate. A notable example is the synergistic use of a chiral organocatalyst (a bifunctional Brønsted base–squaramide) and a silver(I) Lewis acid for the formal [3+2] cycloaddition of unactivated ketones with tert-butyl isocyanoacetate. rsc.orgrsc.org This dual catalytic system effectively controls the stereochemical outcome, providing chiral dihydrooxazoles with excellent enantioselectivity. rsc.orgrsc.org Chiral oxazolines themselves can act as "traceless" chiral auxiliaries in photoassisted reactions to synthesize complex polyheterocyclic ketones with high enantiomeric excess. acs.orgnih.gov

Diastereoselective Techniques: Diastereoselective reactions are common when a substrate already containing a stereocenter is converted into a product with a new stereocenter. The inherent chirality of the starting material directs the stereochemical outcome of the reaction. For example, the metalation of a chiral dihydrooxazole derived from an amino acid, followed by alkylation, is a classic method for the asymmetric synthesis of α-substituted carboxylic acids, where the original chiral center directs the approach of the electrophile. acs.org More recently, enantioselective cobalt-catalyzed C-H activation using chiral κ²-N,O-oxazoline ligands has been shown to generate molecules with multiple C(sp³)-stereogenic centers with high levels of both diastereo- and enantioselectivity. acs.org

The table below highlights various stereoselective approaches to dihydrooxazole synthesis.

Table 3: Overview of Stereoselective Induction Techniques

| Method | Catalyst/Auxiliary | Selectivity Type | Key Features | Ref |

|---|---|---|---|---|

| Cycloaddition | Bifunctional Organocatalyst + Ag⁺ | Enantioselective | Creates quaternary stereocenter from ketones and isocyanoacetates. | rsc.orgrsc.org |

| Alkylation | Chiral Dihydrooxazole | Diastereoselective | Classic method for asymmetric synthesis using the oxazoline as a chiral auxiliary. | acs.org |

| C-H Annulation | Chiral κ²-N,O-Oxazoline Ligand + Co Catalyst | Diastereo- & Enantioselective | Constructs Fsp³-rich molecules with multiple stereocenters. | acs.org |

| Photo-cycloaddition | Chiral Dihydrooxazole as Traceless Auxiliary | Enantioselective | Synthesis of complex, enantioenriched polyheterocyclic ketones. | acs.orgnih.gov |

| Aldol Addition | Chiral Oxazolinyl Ester | Asymmetric | One-pot method to create chiral oxazoline derivatives. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Dihydrooxazole Compounds

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for 2,4-dimethyl-4,5-dihydro-1,3-oxazole is not extensively detailed in publicly accessible crystallographic databases, a comprehensive analysis can be performed by examining closely related analogs. The compound 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole serves as an excellent case study, sharing the core 4,4-dimethyl-4,5-dihydro-1,3-oxazole framework. nih.govresearchgate.net The primary difference lies in the substituent at the C2 position—a methoxyphenyl group instead of a methyl group—which provides valuable insights into the structural behavior of this class of compounds.

Single-crystal X-ray diffraction studies of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole reveal that the five-membered dihydrooxazole ring does not adopt a planar conformation. Instead, it characteristically assumes an envelope conformation. nih.govresearchgate.net In this arrangement, four of the ring atoms (O1, C2, N3, and C5) lie approximately in the same plane, while the fifth atom, C4, is displaced from this plane. This puckering of the ring is a common feature in saturated and partially saturated five-membered heterocycles, helping to alleviate ring strain. The presence of the gem-dimethyl group at the C4 position is a key factor influencing this specific conformation.

Table 1: Crystal Data and Structure Refinement for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅NO₂ |

| Formula Weight | 205.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1495 (2) |

| b (Å) | 10.9369 (3) |

| c (Å) | 12.0864 (3) |

| β (°) | 91.305 (3) |

| Volume (ų) | 1076.99 (5) |

| Z | 4 |

| Temperature (K) | 200 (2) |

| R-factor | 0.048 |

| wR-factor | 0.163 |

| Data sourced from crystallographic studies on the closely related analog, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. nih.govresearchgate.net |

This near-coplanarity suggests a degree of electronic communication or conjugation between the dihydrooxazole system and the phenyl ring, although the dihydrooxazole ring itself is not aromatic. The gem-dimethyl substituents at C4 sterically influence the puckering of the ring, reinforcing the envelope conformation. For the target molecule, this compound, the methyl group at C2 would exert a lesser steric and electronic influence compared to a methoxyphenyl group, but the fundamental envelope conformation of the ring, driven by the C4-dimethyl group, is expected to be preserved.

The packing of molecules within a crystal lattice is governed by a network of intermolecular forces. In the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, weak C-H···O hydrogen bonds are identified as a contributing factor to the stabilization of the crystal structure. nih.govresearchgate.net These interactions involve a hydrogen atom from a carbon donor making a close contact with an oxygen acceptor on an adjacent molecule.

While π-π stacking is a significant interaction in many aromatic systems, its role in this compound is not anticipated to be a dominant packing force due to the absence of an aromatic ring directly attached to the heterocycle. However, in derivatives featuring aromatic substituents, such as the methoxyphenyl analog, these interactions could potentially occur between the aromatic rings of adjacent molecules, though they are not highlighted as the primary interaction in the reported structure. nih.govresearchgate.net The study of oxadiazoles, a different class of heterocycles, has shown the importance of such π-π interactions in their crystal packing. nih.gov

Table 2: Hydrogen-Bond Geometry for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C—H···O | 0.93 | 2.35 | 2.7136(12) | 103 |

| Data represents a weak intermolecular interaction stabilizing the crystal lattice. nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing data on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, ¹H and ¹³C NMR spectroscopy would provide a definitive map of its molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups (at C2 and C4) and the methylene (B1212753) protons (at C5). The chemical shifts and coupling patterns of the C5 protons would be particularly informative about the ring's conformation in solution.

The study of non-covalent, supramolecular interactions in solution can reveal how molecules self-assemble or interact with other species. NMR titration experiments, where a binding partner is incrementally added, can monitor changes in chemical shifts to quantify these interactions.

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules and their interactions. While this compound itself is achiral, the introduction of a chiral center, for instance at the C4 or C5 position, would make it CD-active. In such cases, CD spectroscopy could be employed to study conformational changes upon binding to other molecules or to investigate the formation of ordered supramolecular structures. nih.gov For the achiral target compound, these techniques are less directly applicable unless it is interacting with a chiral host or environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of dihydrooxazole compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₆H₁₁NO), the calculated molecular weight is 113.16 g/mol . In electron ionization mass spectrometry (EI-MS), this compound is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 113.

The fragmentation of the this compound ring is influenced by the positions of the methyl groups and the inherent stability of the heterocyclic system. The analysis of closely related isomers, such as 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole, provides insight into the expected fragmentation pathways. nist.gov The fragmentation process for dihydrooxazolines typically involves initial loss of small, stable neutral molecules or radicals.

Key fragmentation pathways include:

Loss of a methyl group (-CH₃): A primary fragmentation event is often the loss of one of the methyl groups, leading to a significant fragment ion. Loss of the C4-methyl group would result in a fragment ion at m/z 98 (113 - 15).

Ring Cleavage: The dihydrooxazole ring can undergo cleavage at various points. A common fragmentation involves the breaking of the C4-C5 and O-C2 bonds, which can lead to the formation of stable radical cations.

The mass spectra of oxazoline (B21484) derivatives are generally structure-specific, allowing for the identification of the molecule through a unique fingerprint of fragment ions. researchgate.netresearchgate.net The most prominent peaks are often those containing the nitrogen atom and the intact oxazoline ring structure. researchgate.net

Interactive Table: Key Mass Spectrometry Fragments for a Dihydrooxazole Isomer

This table presents the significant mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectrum of the isomeric compound 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole, which serves as a reference for the fragmentation of the dimethyl-dihydrooxazole ring system. nist.gov

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 113 | 15% | [M]⁺ (Molecular Ion) |

| 98 | 100% | [M - CH₃]⁺ (Loss of a methyl group) |

| 70 | 18% | [C₄H₈N]⁺ |

| 56 | 45% | [C₃H₆N]⁺ |

| 42 | 55% | [C₂H₄N]⁺ (Acetonitrile radical cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and characterizing the electronic properties of dihydrooxazole compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most diagnostic feature of the 4,5-dihydro-1,3-oxazole ring is the carbon-nitrogen double bond (C=N), or imine group.

Based on spectral data from closely related compounds like 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole, the following characteristic absorption bands are expected nist.gov:

C-H Stretching: In the region of 2850-3000 cm⁻¹, strong absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C=N Stretching: A strong and characteristic absorption band for the imine group is typically observed in the 1650-1690 cm⁻¹ region. This band is a key indicator of the dihydrooxazole ring.

C-O-C Stretching: The stretching vibration of the C-O single bond within the heterocyclic ring usually appears as a strong band in the 1100-1250 cm⁻¹ range.

C-H Bending: Deformations of the C-H bonds in the methyl and methylene groups give rise to absorptions in the fingerprint region, typically around 1370-1470 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for a Dihydrooxazole Isomer

This table summarizes the principal infrared absorption bands and their corresponding vibrational modes based on the spectrum of the reference isomer 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2970 | Strong | C-H Asymmetric Stretch (CH₃, CH₂) |

| ~1670 | Strong | C=N Stretch (Imine) |

| ~1460 | Medium | C-H Bend (CH₂, Scissoring) |

| ~1370 | Medium | C-H Bend (CH₃, Symmetric) |

| ~1190 | Strong | C-O-C Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic structure of this compound can be probed using UV-Vis spectroscopy. Unlike aromatic oxazoles which can have significant absorption in the UV region due to π→π* transitions, dihydrooxazoles lack an extended conjugated system. researchgate.net

The primary chromophore in the this compound molecule is the imine (C=N) group. This group gives rise to a weak absorption band in the ultraviolet region, which is attributed to an n→π* (non-bonding to anti-bonding pi orbital) electronic transition. The UV-Vis spectrum of the related isomer 4,4-dimethyl-2-oxazoline (B1220103) shows a weak absorption peak in the range of 210-230 nm. researchgate.net The low intensity of this absorption is characteristic of such electronically forbidden transitions. The exact position and intensity of the absorption maximum can be influenced by the solvent used for the analysis. nih.gov

Computational and Theoretical Investigations of Dihydrooxazole Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock Methods)

Quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to modern computational chemistry. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in predicting the properties of molecular systems. researchgate.netscirp.org These methods are employed to solve the electronic structure of a molecule, which in turn allows for the calculation of its geometry, energy, and various other chemical properties.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For cyclic systems like 2,4-Dimethyl-4,5-dihydro-1,3-oxazole, this is crucial for identifying the preferred ring conformation.

The 4,5-dihydro-1,3-oxazole ring is generally not planar. Theoretical and experimental studies on related structures confirm that the ring typically adopts a puckered conformation, often described as an envelope or twisted (T) shape. researchgate.netnih.gov For instance, a combined X-ray and DFT study of 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline revealed a non-planar ring with a T conformation. researchgate.netnih.gov Similarly, a detailed investigation of the parent 2-oxazoline molecule showed that it has a puckered ground state, although the barrier to inversion through a planar transition state is remarkably low (49 ± 8 J mol⁻¹). comporgchem.com This low barrier presents a significant challenge for computational methods, with studies showing that while methods like MP2 can accurately predict the non-planar structure, some DFT and even high-level CCSD(T) calculations may incorrectly favor a planar geometry. comporgchem.com

For this compound, the five-membered ring is expected to be puckered to alleviate torsional strain. The methyl group at the C4 position would influence the specific conformational preference and the energy landscape, which maps the relative energies of different possible conformations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are representative for this class of compounds.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| O1–C2 | 1.35 | C5–O1–C2 | 108.5 |

| C2–N3 | 1.28 | O1–C2–N3 | 115.0 |

| N3–C4 | 1.47 | C2–N3–C4 | 109.0 |

| C4–C5 | 1.53 | N3–C4–C5 | 103.0 |

| C5–O1 | 1.45 | C4–C5–O1 | 104.5 |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. joaquinbarroso.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and kinetic instability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative Frontier Orbital Energies for Heterocyclic Systems (Illustrative) Energies are typically calculated using DFT methods (e.g., B3LYP) and are presented in electron volts (eV).

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Dihydrooxazoles | -6.5 to -7.5 | 0.5 to 1.5 | 7.0 to 9.0 |

| Imidazolines | -6.0 to -7.0 | 0.0 to 1.0 | 6.0 to 8.0 |

| Oxazoles (aromatic) | -8.5 to -9.5 | -1.0 to 0.0 | 7.5 to 9.5 |

Quantum chemical calculations are instrumental in determining the standard thermodynamic parameters of molecules and reactions, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). nih.goviau.ir By performing frequency calculations on an optimized geometry, these values can be computed, providing insight into the stability of a molecule and the feasibility of a chemical reaction.

Enthalpy of Formation (ΔH_f°): Represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔG_f°): Indicates the spontaneity of the formation of a compound. A negative value signifies a spontaneous process.

Standard Entropy (S°): Measures the degree of randomness or disorder of a system.

These parameters are crucial for predicting reaction equilibria and spontaneity under various conditions. For example, calculating the change in Gibbs free energy (ΔG_rxn) for a proposed reaction involving this compound can predict whether the reaction will favor products or reactants at a given temperature. DFT methods have been successfully used to calculate these parameters for a wide range of organic compounds. nih.govresearchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway connecting reactants to products, including the structures of any intermediates and, crucially, the transition states that represent the energy maxima along this path.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. Its structure and energy (the activation energy) determine the rate of a chemical reaction. Computational methods are used to locate these transient structures and calculate the energy barrier that must be overcome for the reaction to proceed. mdpi.comresearchgate.net

For instance, a DFT study on the tautomeric proton transfer in 2-amino-2-oxazoline investigated two possible pathways: a direct transfer and a water-assisted transfer. nih.gov The calculations identified the transition states for both mechanisms and determined their respective activation energies, revealing that the water-assisted pathway was more favorable. Similarly, in a copper-catalyzed reaction forming an oxazoline (B21484) ring, DFT calculations were used to compare two different mechanistic sequences (aryl transfer followed by ring-closing vs. ring-closing followed by aryl transfer). beilstein-journals.org By calculating the Gibbs free energies of the intermediates and transition states, the study concluded that the aryl transfer–ring closing sequence was the operative mechanism. beilstein-journals.org

Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational modeling can predict the dominant product by comparing the activation energies of the transition states leading to each possible isomer. rsc.org The pathway with the lower energy barrier will be faster and thus produce the major product, assuming the reaction is under kinetic control.

A notable example involves the [2+2] cycloaddition of ketenes to dihydrooxazoles. acs.org Experimental results showed an unexpected regioselectivity that contradicted established patterns. A DFT investigation of the reaction's potential energy surface successfully rationalized these anomalous findings. The calculations showed that the reaction is concerted but highly asynchronous, and by analyzing the activation barriers for the two possible cycloaddition pathways, the model correctly predicted the experimentally observed major product. acs.org The study proposed a model based on the calculated charge distribution in the transition state to explain the observed regiochemical outcome.

Computational methods are also vital in asymmetric catalysis, where ligands containing the oxazoline moiety are frequently used to induce stereoselectivity. nih.gov Modeling the interactions between the catalyst, substrate, and ligand in the transition state allows researchers to understand the origins of enantioselectivity and to design more effective chiral ligands.

Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the chemical and physical properties of molecular systems, including their role in biological recognition and crystal packing. For this compound and related dihydrooxazole structures, computational modeling provides deep insights into the non-covalent forces that govern their behavior.

Hydrogen Bonding: The dihydrooxazole ring contains both a nitrogen atom, which can act as a hydrogen bond acceptor, and an oxygen atom. Theoretical studies on the broader oxazole (B20620) family reveal that the nitrogen atom is generally a stronger hydrogen bond acceptor compared to the oxygen atom. researchgate.net Computational analyses, such as those employing second-order Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), are used to investigate the geometry, stability, and electronic structure of hydrogen-bonded complexes, for instance with water or other donor molecules. researchgate.netsemanticscholar.org These studies help to quantify the strength of interactions like N···H–O, which are critical in determining the solubility and biological interactions of dihydrooxazole-containing compounds. researchgate.net Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can further elucidate the nature of these bonds by analyzing the electron density at bond critical points. mdpi.com

| Interaction Type | Computational Method | Key Findings/Applications | References |

|---|---|---|---|

| Hydrogen Bonding | MP2, DFT, QTAIM, NBO | Determines relative strength of H-bond acceptors (N vs. O), analyzes stability of complexes, and characterizes electronic properties. | researchgate.net |

| Van der Waals Interactions | Hirshfeld Surface Analysis, DFT | Quantifies non-specific contacts in crystal packing, helps understand crystal cohesion energies and polymorphism. | nih.govresearchgate.net |

| Overall Intermolecular Forces | Symmetry-Adapted Perturbation Theory (SAPT) | Estimates and decomposes the energy contributions (electrostatic, exchange, induction, dispersion) to the total interaction energy. | mdpi.com |

π-stacking is a non-covalent interaction that occurs between aromatic rings. Since the 4,5-dihydro-1,3-oxazole ring in this compound is saturated, it does not possess an aromatic π-system and therefore cannot directly participate in traditional π-stacking.

However, this type of interaction becomes highly relevant in derivatives where the dihydrooxazole ring is attached to an aromatic or heteroaromatic moiety. In such cases, computational studies are employed to understand the geometry and energetic contributions of π-stacking between these aromatic systems. researchgate.netnih.gov For instance, in studies of related oxadiazole systems, which are aromatic, DFT calculations and database surveys (Cambridge Structural Database and Protein Data Bank) have been used to identify and characterize π-π interactions with other aromatic rings like pyridine (B92270) or phenyl groups. nih.govmdpi.com These studies reveal that such interactions can significantly influence molecular conformation and crystal packing. researchgate.netnih.gov While not a direct feature of the core dihydrooxazole ring, the potential for its derivatives to engage in π-stacking is a critical consideration in their design for applications in materials science and medicinal chemistry.

In Silico Screening and Predictive Modeling for Molecular Interactions

In silico methods are powerful tools in modern chemistry for screening large libraries of virtual compounds and predicting their interactions with biological targets, thereby accelerating the drug discovery process. researchgate.netmdpi.com

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netwjarr.com This method is widely applied to dihydrooxazole and other oxazole-containing derivatives to understand their potential as therapeutic agents by modeling their interaction with protein active sites. nih.govnih.gov

These simulations provide critical data on the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.govnih.gov For example, docking studies on oxazole derivatives against targets like the heme-binding protein from P. gingivalis have shown favorable binding affinities compared to existing drugs. nih.gov Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives targeting VEGFR-2 have used docking to identify compounds with strong binding energies, indicating potent inhibitory potential. mdpi.comresearchgate.net

Beyond just the binding score, these models reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, π-alkyl, and π-sigma interactions between the ligand and specific amino acid residues in the protein's active site. nih.gov This detailed understanding of structural complementarity is essential for rational drug design and the optimization of lead compounds. nih.gov Predictive models, including Quantitative Structure-Activity Relationship (QSAR) studies, can be developed from this data to correlate the structural features of a series of compounds with their biological activity. nih.gov

| Compound Class | Protein Target | In Silico Method | Key Findings | References |

|---|---|---|---|---|

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | Molecular Docking (AutodockVina) | Good binding scores (-6.1 to -7.3 kcal/mol), identifying potential inhibitors for edema. | nih.gov |

| Pyrazolo-Oxazole Derivatives | P. gingivalis Heme-Binding Protein | Molecular Docking (AutoDock Vina) | Generated nine conformations per ligand, ranked by binding energy to predict inhibitory potential. | growingscience.com |

| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | Molecular Docking, MD Simulation | Identified potent inhibitors with binding energies up to -48.89 kJ/mol and stable protein-ligand complexes. | mdpi.comresearchgate.net |

| 1,3-Oxazole Derivatives | Tubulin (Colchicine site) | Molecular Docking, QSAR | Showed reasonable docking scores and favorable interactions, correlating structure with anticancer activity. | nih.gov |

| General Oxazole Compounds | Heme binding protein of P. gingivalis | Molecular Docking (AutoDockVina) | Docking affinity scores (-9.4 to -11.3) were better than standard drugs, indicating strong inhibitory potential. | nih.gov |

Applications of 2,4 Dimethyl 4,5 Dihydro 1,3 Oxazole in Advanced Organic Synthesis and Materials Science

As Chiral Auxiliaries and Protecting Groups in Organic Synthesis

The oxazoline (B21484) moiety is a robust and reliable functional group in multistep organic synthesis. wikipedia.orgnih.gov It can function as a temporary protecting group for carboxylic acids or as a chiral auxiliary to direct stereoselective transformations. nih.govwikipedia.org The stability of the oxazoline ring to a variety of reagents, including organometallics and hydrides, makes it particularly valuable. acs.orgresearchgate.net

Utility in the Protection of Carboxylic Acids

One of the significant early applications of the 2-oxazoline system, particularly the 4,4-dimethyl substituted variant which is structurally analogous to the title compound, is the protection of carboxylic acids. acs.orgnih.gov Carboxylic acids are readily converted into 2-substituted oxazolines, a transformation that masks the acidic proton and the reactivity of the carboxyl group. nih.gov This protection strategy is highly effective against strongly nucleophilic and basic reagents like Grignard reagents and lithium aluminum hydride, which would otherwise react with an unprotected carboxylic acid. acs.orgresearchgate.net

The protection process typically involves the condensation of a carboxylic acid with an amino alcohol, such as 2-amino-2-methyl-1-propanol (B13486), often under dehydrating conditions. nih.gov The resulting oxazoline is stable under many reaction conditions but can be readily hydrolyzed back to the carboxylic acid, usually under acidic conditions, making it an effective and reversible protecting group. acs.orgacs.org This orthogonality allows for selective transformations elsewhere in a complex molecule. nih.gov

Role in the Asymmetric Synthesis of Chiral Carboxylic Acids, Lactones, and Alcohols

While 2,4-dimethyl-4,5-dihydro-1,3-oxazole itself is achiral, its chiral derivatives are powerful tools for asymmetric synthesis, a concept famously pioneered in the Meyers synthesis. researchgate.netwikipedia.org In this methodology, a chiral, non-racemic amino alcohol (e.g., (S)-valinol) is used to form a chiral oxazoline with a prochiral carboxylic acid derivative. researchgate.net This chiral auxiliary then directs the stereochemistry of subsequent reactions.

The process for synthesizing a chiral carboxylic acid typically involves the following steps:

Formation of the Chiral Oxazoline: A prochiral starting material is attached to the chiral oxazoline auxiliary.

Diastereoselective Alkylation: The proton on the carbon adjacent to the oxazoline ring (the α-position) is abstracted by a strong base like butyllithium. The resulting lithiated species, which exists as a rigid, chelated intermediate, is then alkylated with an electrophile (e.g., an alkyl halide). The bulky substituent on the chiral center of the oxazoline (e.g., an isopropyl group at C4) effectively shields one face of the molecule, forcing the electrophile to approach from the less hindered side, thus creating a new stereocenter with high diastereoselectivity.

Removal of the Auxiliary: The oxazoline auxiliary is subsequently hydrolyzed under acidic conditions to reveal the new, enantiomerically enriched carboxylic acid. researchgate.netresearchgate.net

This powerful strategy can be extended to the synthesis of chiral lactones and alcohols. By choosing appropriate starting materials and cleavage conditions, the intermediate products can be guided toward different functional outcomes, all while retaining the high enantiomeric purity established during the key alkylation step.

As Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The incorporation of the chiral oxazoline framework into larger molecular structures has led to the development of some of the most successful classes of ligands for asymmetric catalysis. wikipedia.orgacs.orgwikipedia.org These ligands coordinate to a transition metal, creating a chiral environment that influences the outcome of the catalytic reaction, often leading to products with very high enantioselectivity. nih.gov Phosphinooxazolines (PHOX) are a prominent class of such P,N-type ligands. wikipedia.orgorgsyn.org

Development and Design Principles of Mono-, Bis-, and Tris(oxazoline) Ligands

The design of oxazoline-containing ligands has evolved significantly, leading to a variety of structures tailored for specific catalytic applications. acs.orgnih.gov

Mono(oxazoline) Ligands: These are the simplest form, where a single chiral oxazoline ring is attached to another coordinating group, such as a phosphine (B1218219) (in PHOX ligands) or a pyridine (B92270) (in PyOX ligands). acs.org The modularity of their synthesis allows for easy tuning of both the steric bulk on the oxazoline ring (by choosing different amino alcohol precursors) and the electronic properties of the second donor group. wikipedia.orgorgsyn.org

Bis(oxazoline) Ligands (BOX): These ligands feature two chiral oxazoline rings connected by a linker, creating a C2-symmetric bidentate ligand. wikipedia.orgnih.gov The linker, often a methylene (B1212753) (-CH2-) or pyridine group (PyBOX), holds the two oxazoline units in a rigid conformation. This C2-symmetry reduces the number of possible transition states in a catalytic cycle, which can lead to higher enantioselectivity. acs.org The coordination of both nitrogen atoms to a metal center forms a stable chelate ring, creating a well-defined chiral pocket around the active site. nih.govrameshrasappan.com

Tris(oxazoline) Ligands: Extending the design principle further, tridentate ligands containing three oxazoline rings have also been developed. A notable example is the class of tris(oxazolinyl)borate (ToR) ligands, which are considered scorpionate ligands. wikipedia.org These ligands bind to the metal center at three points, creating a highly stable and sterically defined coordination environment. The anionic boron backbone ensures strong binding to the metal, making the resulting complexes particularly robust. wikipedia.org

Structure-Activity Relationships in Ligand Design for Enhanced Catalytic Performance

The effectiveness of an oxazoline-containing ligand in a catalytic reaction is highly dependent on its structure. Researchers can systematically modify the ligand to optimize catalytic activity and enantioselectivity. wikipedia.org

Substituents on the Oxazoline Ring: The substituent at the C4 position of the oxazoline ring is crucial as it is positioned close to the metal's coordination site and directly influences the chiral environment. Bulky groups like tert-butyl or isopropyl are often used to maximize steric hindrance, effectively blocking one pathway of substrate approach and enhancing enantioselectivity. acs.org

Electronic Properties: In hybrid ligands like PHOX, the electronic nature of the phosphine group is critical. Electron-donating or electron-withdrawing substituents on the phosphine's aryl rings can modulate the electronic properties of the metal center, influencing its catalytic activity and, in some cases, selectivity. acs.orgacs.org For instance, electron-deficient phosphine ligands can lead to more active catalysts in certain reactions. acs.org The distinct electronic and steric properties of the phosphine and oxazoline donors in PHOX ligands create an unsymmetrical environment that can be exploited to control regioselectivity in reactions involving unsymmetrical substrates. researchgate.net

Applications in Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Heck Reactions, Grignard Additions)

Chiral oxazoline-based ligands have been successfully applied in a multitude of enantioselective carbon-carbon bond-forming reactions.

The asymmetric Heck reaction is a prime example where these ligands have shown exceptional performance. wikipedia.orgsigmaaldrich.com In this reaction, a palladium catalyst featuring a chiral ligand, such as a PHOX derivative, is used to couple an aryl or vinyl halide/triflate with an alkene. The chiral ligand controls the facial selectivity of the olefin insertion into the palladium-aryl bond, leading to the formation of a new stereocenter with high enantiomeric excess (ee). acs.orgacs.org Ligands like (S)-iPr-PHOX have proven highly effective, often preventing side reactions like double bond migration that can plague reactions using other types of ligands. sigmaaldrich.com

hw.ac.uk| Ligand Type | Reaction Substrates | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Pyridinyl Oxazoline | Acyclic Alkene + Arylboronic Acid | Pd(II) Complex | 67-79 | 62-75 | |

| PHOX | 2,3-Dihydrofuran + Phenyl Triflate | Pd(0)/PHOX | High | >99 |

In asymmetric Grignard additions , copper complexes of chiral ligands, including those with oxazoline motifs, have been used to catalyze the 1,4-conjugate addition of Grignard reagents to cyclic enones. researchgate.net The chiral ligand environment on the copper catalyst directs the approach of the Grignard reagent to one of the enantiotopic faces of the enone, resulting in a chiral product. The enantioselectivity in these reactions has been shown to depend on the structure of both the ligand and the enone substrate. researchgate.net

Applications in Enantioselective Heteroatom Addition Reactions

The 4,5-dihydro-1,3-oxazole ring system is a cornerstone of chiral auxiliaries and ligands used in asymmetric synthesis. The steric and electronic environment of these molecules can be fine-tuned by the substituents on the ring, making them ideal for inducing stereoselectivity in chemical transformations. While specific studies focusing exclusively on this compound in heteroatom additions are not extensively detailed, the broader class of dihydrooxazoles is well-established in this domain.

Alkenyldihydrooxazoles, for instance, participate in highly diastereoselective formal aza-Diels-Alder reactions, which represent a powerful method for constructing nitrogen-containing heterocyclic structures with multiple stereogenic centers in a single step. electronicsandbooks.com The inherent chirality of the oxazoline moiety, often derived from readily available amino acids, guides the approach of the reacting partners to favor the formation of one stereoisomer over others. electronicsandbooks.com

Furthermore, the general class of oxazoline derivatives is recognized for its effectiveness as ligands in asymmetric catalysis. The substituents, such as the dimethyl groups found in the title compound, impart significant steric bulk, a feature that is crucial for creating a well-defined chiral pocket around a metal center. This environment dictates the facial selectivity of substrate addition. Similar oxazoline-containing ligands have been successfully employed in copper-catalyzed enantioselective reactions, achieving high levels of enantiomeric excess. These examples underscore the potential of this compound to serve as a ligand in catalytic enantioselective heteroatom addition reactions, a foundational strategy for producing chiral molecules for the pharmaceutical and agrochemical industries.

Use as Ligands in Polymerization Reactions (e.g., Ethylene-Norbornene Copolymerization)

In the field of polymer chemistry, this compound and its derivatives have emerged as effective ligands in transition metal-catalyzed polymerization reactions. A significant application is in the copolymerization of ethylene (B1197577) with cyclic olefins like norbornene, which produces copolymers with unique thermal and mechanical properties.

Vanadium complexes featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have proven to be active catalysts for both ethylene polymerization and ethylene-norbornene (E-NB) copolymerization. researchgate.netresearchgate.netbohrium.com Research has demonstrated that the specific substitution pattern on the oxazoline ligand, including the position of methyl groups, has a considerable impact on the catalyst's activity, the efficiency of norbornene incorporation into the polymer chain, and the microstructure of the resulting copolymer. researchgate.netresearchgate.netmdpi.com

For example, studies using vanadium complexes with ligands such as 2-(4-methyl-4,5-dihydro-1,3-oxazolin-2-yl)phenol showed that the presence of a methyl group at the 4-position of the oxazoline ring influences catalyst activity and the degree of norbornene incorporation. nih.gov The steric hindrance introduced by the methyl group can affect the coordination of the monomers to the metal center, thereby altering the polymer's final properties.

| Catalyst System (Ligand) | Monomers | Key Findings | Reference |

|---|---|---|---|

| Vanadium complex with 2-(4-methyl-4,5-dihydro-1,3-oxazolin-2-yl)phenol (C2) | Ethylene, Norbornene (NB) | Demonstrates higher norbornene incorporation compared to the unsubstituted analogue (C1). | nih.gov |

| Vanadium complex with 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole (L2-V) | Ethylene, Norbornene (NB) | Methyl substituent at the 4-position of the oxazoline ring reduces catalyst activity. | researchgate.netmdpi.com |

| Vanadium complex with 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole (L3-V) | Ethylene, Norbornene (NB) | Methyl group at the 5-position of the oxazole (B20620) ring increases catalyst activity. | researchgate.netmdpi.com |

Role as a Synthetic Intermediate for Complex Molecules and Specialty Chemicals

Beyond its direct use as a ligand, this compound serves as a valuable synthetic intermediate, providing a foundational structure for the construction of more elaborate molecules.

The oxazole and dihydro-oxazole motifs are prevalent in a wide array of biologically active natural products and pharmaceutical compounds. organic-chemistry.org Consequently, methods for synthesizing substituted oxazoles are of great interest. The this compound structure can be considered a precursor to fully aromatic oxazoles or can be incorporated into larger, more complex heterocyclic systems. researchgate.net The oxazole ring system is a key component in natural products such as berninamycins and sulfomycins. researchgate.net The strategic connection of oxazole-type rings to other heterocycles, like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373), has been explored for creating novel energetic materials and compounds with unique properties. nih.govosti.gov This highlights the role of the basic oxazoline framework as a versatile building block for accessing a diversity of functional heterocyclic scaffolds. nih.govnih.gov

The dihydro-oxazole ring can function as a masked functional group or a directing group in organic synthesis, facilitating the preparation of substituted aromatic compounds. A notable example is the use of 4,4-dimethyl-2-(4-bromophenyl)-2-oxazoline, a structurally related compound, as a key substituent in the synthesis of a new series of potent benzodiazepine (B76468) derivatives designed as γ-secretase inhibitors for potential Alzheimer's disease treatment. chemicalbook.com In this context, the oxazoline moiety is instrumental in constructing the desired substituted aromatic system. Furthermore, dihydro-oxadiazole rings, which are close structural relatives, have been incorporated into molecules containing biphenyl (B1667301) units, demonstrating the utility of these heterocycles as precursors for complex biaryl structures. nih.gov

A highly specialized and impactful application of the oxazoline scaffold is in the field of glycobiology. N-Glycan oxazolines are used as activated glycosyl donors for endo-β-N-acetylglucosaminidase (ENGase) catalyzed glycosylation reactions. nih.govnih.gov These reactions are crucial for glycoengineering, allowing for the remodeling of glycoproteins and the synthesis of complex glycoconjugates. nih.gov

The synthesis of these specialized oxazolines often involves the chemical or enzymatic construction of a core oligosaccharide which is then converted to the corresponding oxazoline at the reducing end. nih.gov A significant advancement in this area was the development of reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which enables the direct conversion of an unprotected oligosaccharide with a reducing-end 2-acetamido sugar into the oxazoline in aqueous media. nih.gov This breakthrough simplifies the synthetic process by eliminating the need for extensive protecting group manipulations. nih.gov The resulting N-glycan oxazolines act as highly efficient donor substrates for ENGases, enabling the precise enzymatic transfer of complex glycan structures to proteins or other molecules. nih.govglycoforum.gr.jp

| Aspect | Description | Significance | Reference |

|---|---|---|---|

| Core Function | Act as activated donor substrates for endo-β-N-acetylglucosaminidase (ENGase) enzymes. | Enables efficient, site-specific enzymatic glycosylation and glycoprotein (B1211001) remodeling. | nih.govnih.gov |

| Key Synthetic Precursor | Oligosaccharides with a 2-acetamido sugar (like N-acetylglucosamine) at the reducing terminus. | The 2-acetamide group participates in the formation of the oxazoline ring. | nih.govnih.gov |

| Modern Synthetic Method | Direct conversion of unprotected oligosaccharides in water using reagents like DMC. | Greatly simplifies synthesis, avoiding complex protection/deprotection steps and improving yields. | nih.gov |

| Application | Transglycosylation reactions, synthesis of complex glycoconjugates and glycoproteins. | Provides access to homogeneous glycoproteins for therapeutic and research purposes. | glycoforum.gr.jp |

Integration in Material Science and Polymer Chemistry

The applications of this compound and its relatives extend into materials science, where they serve as monomers or ligands to create polymers with tailored properties. As discussed previously, their use as ligands in the synthesis of ethylene-norbornene copolymers is a prime example of their integration into polymer chemistry. researchgate.netresearchgate.netnih.gov The resulting copolymers are of commercial interest due to their high glass transition temperatures, optical clarity, and low moisture absorption.

Beyond this, the oxazoline ring itself is a valuable monomer for polymerization. Poly(2-oxazoline)s are a class of polymers known for properties such as tunable solubility and good biocompatibility. The polymerization of 2-substituted-2-oxazolines can be controlled to produce polymers with specific architectures and functionalities.

Use as Monomers in Ring-Opening Polymerizations

This compound is primarily utilized as a monomer in living cationic ring-opening polymerization (LCROP) to synthesize poly(2,4-dimethyl-2-oxazoline). nih.govnih.gov This process is a cornerstone of producing well-defined poly(2-oxazoline)s (POx), a class of polymers often regarded as pseudo-polypeptides with significant potential in the biomedical field. nih.gov

The polymerization is typically initiated by an electrophilic species, such as an alkyl sulfonate (e.g., methyl triflate or methyl tosylate), which attacks the nitrogen atom of the oxazoline ring. acs.org This initiation step forms a cyclic oxazolinium cation. Propagation proceeds as subsequent monomer units nucleophilically attack the activated ring, leading to its opening and the formation of a poly(N-acetylethylenimine) structure. The presence of the methyl group at the 4-position of the oxazoline ring introduces chirality into the polymer backbone, a feature of significant interest for creating biomimetic materials. nih.gov

Research has demonstrated the synthesis of chiral, water-soluble poly(2,4-disubstituted-2-oxazoline)s. nih.gov Specifically, poly(2,4-dimethyl-2-oxazoline) has been shown to be water-soluble up to 100 °C. nih.gov Furthermore, studies using circular dichroism spectroscopy suggest that these polymers can form temperature-sensitive secondary structures, such as helices, in aqueous solutions, a property stabilized at temperatures around 60 °C. nih.gov This behavior is noteworthy as it occurs in a nonionic, water-soluble chiral polymer without the influence of intramolecular hydrogen bonding. nih.gov

The synthesis of the monomer itself, for instance, (R)-2,4-dimethyl-2-oxazoline, can be achieved via the cadmium acetate (B1210297) dihydrate-catalyzed reaction of acetonitrile (B52724) with an appropriate chiral amino alcohol, such as D-alaninol. nih.gov The living nature of the CROP allows for the creation of polymers with controlled molecular weights and low dispersity, as well as the synthesis of more complex architectures like block copolymers. nih.govacs.org

| Parameter | Description | Typical Values / Findings | Source |

|---|---|---|---|

| Polymerization Method | The primary method for polymerizing 2-oxazolines. | Living Cationic Ring-Opening Polymerization (LCROP). | nih.gov |

| Monomer | The specific chiral monomer used. | (R)-2,4-dimethyl-2-oxazoline ((R)-DMeOx). | nih.gov |

| Initiators | Electrophilic compounds used to start the polymerization. Reactivity order is often Tosylates < Nosylates < Triflates. | Alkyl sulfonates (e.g., methyl triflate, MeOTf), alkyl halides. | acs.org |

| Resulting Polymer | The polymer formed from the monomer. | Poly(2,4-dimethyl-2-oxazoline). | nih.gov |

| Polymer Properties | Key characteristics of the resulting macromolecule. | Water-soluble, chiral, forms temperature-sensitive secondary structures in aqueous solution. | nih.gov |

| Polymer Architecture | The living nature of the polymerization allows for complex structures. | Linear homopolymers, block copolymers. | nih.govacs.org |

Function as Additives in Polymer Production

Based on a comprehensive review of available scientific literature, the primary application of this compound in materials science is as a monomer for polymerization. There is no significant documented evidence of its use as a functional additive, such as a plasticizer, stabilizer, or processing aid, in the production of other polymers. Its reactivity is channeled towards participating in and forming the main polymer backbone through ring-opening polymerization rather than modifying the properties of a pre-existing polymer matrix.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Dihydrooxazole Production

The demand for greener, more efficient chemical processes is a major driver of innovation in synthetic chemistry. Future research will focus on developing novel and sustainable methods for producing 2,4-Dimethyl-4,5-dihydro-1,3-oxazole and related compounds, moving beyond traditional multi-step, resource-intensive syntheses.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing selectivity. researchgate.netresearchgate.net The application of microwave irradiation to the synthesis of dihydrooxazoles can significantly reduce reaction times from hours to minutes and simplify purification processes. researchgate.netacs.org Research focusing on the microwave-assisted van Leusen reaction, for instance, has shown the ability to selectively produce 4,5-disubstituted oxazolines under controlled basic conditions. acs.orgnih.gov

Green Catalysis: The use of environmentally benign and recyclable catalysts is a cornerstone of sustainable chemistry. Iron oxide magnetic nanoparticles (Fe3O4 MNPs), synthesized via green methods using plant extracts, have been successfully employed as magnetically separable nanocatalysts for the synthesis of functionalized nih.govresearchgate.net-oxazoles. nih.gov Future work will likely explore a wider range of biocatalysts and earth-abundant metal catalysts to replace hazardous reagents and precious metals.

One-Pot and Flow Chemistry Systems: One-pot reactions that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency and waste reduction. researchgate.net The development of one-pot procedures, such as those starting directly from carboxylic acids or employing multi-component reaction strategies, will streamline the synthesis of complex dihydrooxazoles. nih.govnih.gov Furthermore, the transition from batch processing to fully automated continuous flow synthesis offers scalability, enhanced safety, and precise control over reaction parameters, enabling the on-demand production of dihydrooxazole libraries. durham.ac.uk